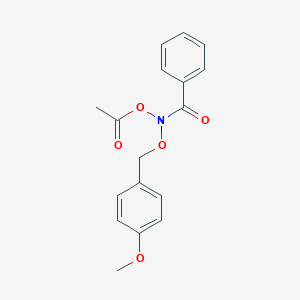

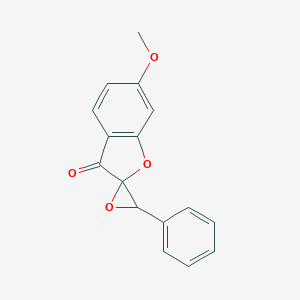

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide, also known as Triclosan, is a synthetic antimicrobial agent that has been widely used in various personal care and household products. Triclosan has been shown to have broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. In recent years, there has been growing concern over the potential environmental and health impacts of Triclosan, leading to its ban in some countries.

Mécanisme D'action

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide exerts its antimicrobial activity by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in fatty acid biosynthesis. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide binds to the active site of ENR and inhibits its activity, leading to a disruption of bacterial membrane integrity and cell death.

Effets Biochimiques Et Physiologiques

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been shown to have a number of biochemical and physiological effects on bacteria and other organisms. In addition to its antimicrobial activity, N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been shown to affect bacterial membrane permeability, alter gene expression, and induce oxidative stress. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has also been shown to have endocrine-disrupting effects in some animal models, leading to concerns over its potential impact on human health.

Avantages Et Limitations Des Expériences En Laboratoire

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has several advantages as a tool for laboratory experiments. It has broad-spectrum antimicrobial activity, making it useful for studying a wide range of bacterial species. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide is also relatively stable and easy to work with, making it a convenient tool for researchers. However, there are also some limitations to the use of N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide in laboratory experiments. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide can be toxic to some organisms at high concentrations, and its effects on bacterial growth and physiology can vary depending on the experimental conditions.

Orientations Futures

There are several areas of future research that could be pursued in relation to N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide. One area of interest is the development of new antimicrobial agents that target the same or similar pathways as N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide, but with improved efficacy and reduced toxicity. Another area of interest is the study of N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide's impact on the environment and its potential for bioaccumulation and toxicity in non-target organisms. Finally, there is a need for further research on the potential health impacts of N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide exposure in humans, particularly with regard to its endocrine-disrupting effects.

Méthodes De Synthèse

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenyl ether, which is then reacted with sodium methoxide to form 2-hydroxy-3,5-dichlorobenzyl methyl ether. This intermediate is then acetylated with acetic anhydride to form N-(Acetyloxy)-2-hydroxy-3,5-dichlorobenzyl methyl ether. Finally, this compound is reacted with 4-methoxyphenol in the presence of a base to form N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide.

Applications De Recherche Scientifique

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been widely used in scientific research as a tool to study bacterial growth and antimicrobial resistance. It has also been used as a preservative in various laboratory reagents and media. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide has been shown to inhibit the growth of a wide range of bacteria, including some antibiotic-resistant strains, making it a valuable tool for studying bacterial pathogenesis and developing new antimicrobial agents.

Propriétés

Numéro CAS |

139259-91-9 |

|---|---|

Nom du produit |

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide |

Formule moléculaire |

C17H17NO5 |

Poids moléculaire |

315.32 g/mol |

Nom IUPAC |

[benzoyl-[(4-methoxyphenyl)methoxy]amino] acetate |

InChI |

InChI=1S/C17H17NO5/c1-13(19)23-18(17(20)15-6-4-3-5-7-15)22-12-14-8-10-16(21-2)11-9-14/h3-11H,12H2,1-2H3 |

Clé InChI |

NATWBGBZPDMXFX-UHFFFAOYSA-N |

SMILES |

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)OC |

SMILES canonique |

CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)OC |

Autres numéros CAS |

139259-91-9 |

Synonymes |

N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)